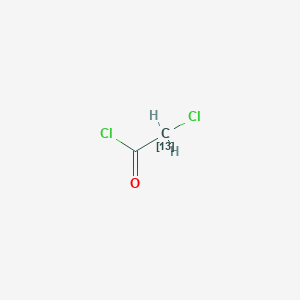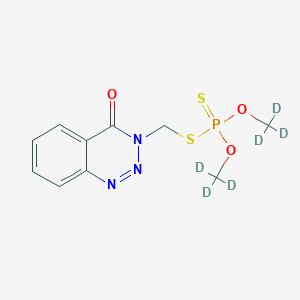
(213C)ethylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(213C)ethylphosphonic acid is a specialized chemical compound used in various scientific and industrial applications. It is characterized by the presence of a phosphonic acid group attached to an ethyl chain, with a carbon-13 isotope incorporated into its structure. This isotopic labeling makes it particularly useful in research settings, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (213C)ethylphosphonic acid typically involves the incorporation of carbon-13 into the ethyl group. One common method is the reaction of ethylphosphonic dichloride with a carbon-13 labeled ethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent quality and yield. The starting materials are often sourced from suppliers specializing in isotopically labeled compounds to ensure the purity and accuracy of the carbon-13 labeling.
Análisis De Reacciones Químicas
Types of Reactions
(213C)ethylphosphonic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of ethyl-substituted phosphonic acids.
Aplicaciones Científicas De Investigación
(213C)ethylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: The compound can be used to label biomolecules, aiding in the study of metabolic pathways and enzyme mechanisms.
Industry: In industrial settings, it can be used in the synthesis of specialized materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which (213C)ethylphosphonic acid exerts its effects is largely dependent on its role as an isotopic label. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal that can be used to track the compound’s behavior in various chemical and biological systems. This allows researchers to gain insights into molecular interactions, reaction mechanisms, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethylphosphonic acid: The non-labeled version of the compound, used in similar applications but without the benefits of isotopic labeling.
Methylphosphonic acid: A similar compound with a methyl group instead of an ethyl group, used in different contexts depending on the desired chemical properties.
Propylphosphonic acid: Another related compound with a propyl group, offering different reactivity and applications.
Uniqueness
The primary uniqueness of (213C)ethylphosphonic acid lies in its isotopic labeling with carbon-13 This feature makes it particularly valuable in research applications where precise tracking and analysis of molecular behavior are required
Propiedades
Fórmula molecular |
C2H7O3P |
|---|---|
Peso molecular |
111.04 g/mol |
Nombre IUPAC |
(213C)ethylphosphonic acid |
InChI |
InChI=1S/C2H7O3P/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5)/i1+1 |
Clave InChI |
GATNOFPXSDHULC-OUBTZVSYSA-N |
SMILES isomérico |
[13CH3]CP(=O)(O)O |
SMILES canónico |
CCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)
![1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride](/img/structure/B12055360.png)




![5-(3-Methylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055385.png)
![1-(4-Chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone](/img/structure/B12055386.png)

![2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12055396.png)
![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12055398.png)



